molecular formula C16H17N2O2P B8540426 1,4-Dimethyl-2,3-diphenyl-1,4,2lambda~5~-diazaphospholidine-2,5-dione CAS No. 57848-24-5

1,4-Dimethyl-2,3-diphenyl-1,4,2lambda~5~-diazaphospholidine-2,5-dione

Cat. No. B8540426
Key on ui cas rn: 57848-24-5
M. Wt: 300.29 g/mol
InChI Key: VEURNDDZNDNAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03965127

Procedure details

A solution of 0.3 mole each of bis(chloropropyl) phenylphosphonite, 1,3-dimethylurea, and benzaldehyde in 100g of toluene is warmed at 105°-110° for 1.5 hr, giving a light yellow reaction mixture in which about half of the phosphorus detectable by nmr had a chemical shift at -25.9 ppm. Stripping to 107°/0.5mm followed by dilution with ether and filtration gives 14.8g of white solid: mp 132°-138° (141.5°-143.5° from tetrahydrofuran-ether); 31P nmr -25.6 ppm; 1H nmr δ 7.3 and 7.6 (m, 10, aryl), 4.6 (d, 1, J = 6Hz, CH), 2.9 (d, 3, J = 8Hz, CH3NP), 2.8 (s, 3, CH3NCH) (phosphorus decoupling converted both doublets to singlets); mass spectrum (70 eV) m/e(rel intensity) 300(27) (molecular ion), 243(67), 228(35), 166(15), 124(30), 118(100), 77(38), 60(15).
Name
bis(chloropropyl) phenylphosphonite
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
100g
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([O:13]CCCCl)OCCCCl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:18][NH:19][C:20]([NH:22][CH3:23])=[O:21].[CH:24](=O)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>C1(C)C=CC=CC=1>[CH3:18][N:19]1[C:20](=[O:21])[N:22]([CH3:23])[CH:24]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[P:7]1(=[O:13])[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
bis(chloropropyl) phenylphosphonite
Quantity
0.3 mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(OCCCCl)OCCCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)NC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
100g
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1P(C(N(C1=O)C)C1=CC=CC=C1)(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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